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Compound of Interest

Compound Name: Azocyclotin

Cat. No.: B141819

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocyclotin, an organotin compound, has been utilized as a contact acaricide, effective
against phytophagous mites.[1] Its toxicological profile is of significant interest to researchers,
scientists, and professionals in drug development due to its specific mechanism of action and
potential for human and environmental exposure. This technical guide provides a
comprehensive overview of the toxicological properties of Azocyclotin, with a focus on
guantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemically, Azocyclotin is tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[1] A critical aspect of its
behavior in biological and environmental systems is its rapid hydrolysis to cyhexatin
(tricyclohexyltin hydroxide) and 1,2,4-triazole.[1][2] Consequently, the toxicological effects of
Azocyclotin are largely attributable to its hydrolysis product, cyhexatin, and the two
compounds are often evaluated together.[1][3]

Physicochemical Properties
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Property Value Reference

tri(cyclohexyl)-1H-1,2,4-triazol-

IUPAC Name i [1]
1-yltin

CAS Number 41083-11-8 [1]

Molecular Formula C20H35N3Sn [1]

Molecular Weight 436.2 g/mol [1]

Appearance White powder [1]

Melting Point Decomposes before melting [1]

Vapor Pressure 2 x 10-8 mPa at 20°C [1]

) DT90 < 10 minutes (pH 4, 7, or

Hydrolysis [1]
9)

Solubility in Water < 0.25 mg/L [4]

Mechanism of Action: Inhibition of Oxidative
Phosphorylation

The primary mode of action for Azocyclotin and its metabolite, cyhexatin, is the inhibition of
mitochondrial ATP synthase, a key enzyme complex in the process of oxidative
phosphorylation.[5][6] This disruption of ATP synthesis leads to cellular energy deprivation and,
ultimately, cell death. Organotin compounds, including Azocyclotin, are thought to interact with
the F1Fo ATP synthase complex, specifically with the ion channel of subunit-a, thereby
blocking the translocation of protons necessary for ATP production.[6][7]

Figure 1: Inhibition of Oxidative Phosphorylation by Azocyclotin.

Toxicokinetics and Metabolism

Upon administration, Azocyclotin is rapidly hydrolyzed, primarily to cyhexatin and 1,2,4-
triazole.[1][2] This hydrolysis occurs quickly in agueous environments, including within
biological systems.[1] Due to this rapid conversion, the analysis of residues and the
assessment of toxicity often focus on cyhexatin.[1]
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Figure 2: Hydrolysis of Azocyclotin.

Studies in rats have shown that after oral administration, a significant portion of Azocyclotin
and its metabolites are excreted in the feces, with a smaller amount in the urine.[3] The
distribution of the compound and its metabolites is extensive, with the highest concentrations
found in the liver and kidneys.[3]

Toxicological Data

The toxicological data for Azocyclotin is often presented in conjunction with cyhexatin due to
its rapid hydrolysis.

Acute Toxicity
Test Species Route Value Reference
LD50 Rat (male) Oral 209 mg/kg bw [8]
LD50 Rat (female) Oral 363 mg/kg bw [8]
LD50 Rat Dermal >2000 mg/kg bw  [3]
LC50 Rat Inhalation ~0.02 mg/L (4h) 9]

Azocyclotin is classified as toxic if swallowed and fatal if inhaled.[8] It is a strong skin and eye
irritant.[8][9]

Sub-chronic and Chronic Toxicity & Carcinogenicity

Long-term studies in rodents have been conducted to evaluate the chronic toxicity and
carcinogenic potential of Azocyclotin.
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) ) Key Effects at
Study Duration Species NOAEL . Reference
Higher Doses

15 ppm (equal to
Decreased body-
90-day Rat 1.24 mg/kg [3]

weight gain
bw/day) a9

5 ppm (equal to
2-year Rat 0.26 mg/kg Low body weight  [3]
bw/day)

15 ppm (equalto  Depressed body-
2-year Mouse 2.12 mg/kg weight gain in [3]

bw/day) males

There is no indication that Azocyclotin is carcinogenic to humans.[8]

Genotoxicity

Azocyclotin has been tested in a range of in vitro and in vivo genotoxicity assays. The results
of these studies have been consistently negative, indicating that Azocyclotin is unlikely to be
genotoxic.[3]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are crucial for assessing the potential risks to
reproduction and offspring.

) Key Effects at
Study Type Species NOAEL . Reference
Higher Doses

1.5 mg/kg
Developmental Rabbit bw/day (for Embryotoxicity 9]

cyhexatin)

The 2005 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group
Acceptable Daily Intake (ADI) of 0—0.003 mg/kg bw for cyhexatin and azocyclotin and a group
Acute Reference Dose (ARfD) of 0.02 mg/kg bw for women of childbearing age.[1]
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Experimental Protocols

The toxicological evaluation of Azocyclotin has been conducted following internationally
recognized guidelines, such as those established by the Organisation for Economic Co-
operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

This study aims to determine the median lethal dose (LD50) of a substance when administered
orally in a single dose.

o Test System: Typically, young adult rats of a standard laboratory strain are used.

e Procedure: A single dose of Azocyclotin is administered by gavage to fasted animals. A
stepwise procedure is used where the results from a small number of animals are used to
determine the next dose level.

» Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for a period of 14 days. A gross necropsy is performed on all animals at the end of
the study.
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Figure 3: Workflow for an Acute Oral Toxicity Study (OECD 423).

Dermal Irritation (OECD 404)

This test evaluates the potential of a substance to cause irritation to the skin.
o Test System: Healthy young adult albino rabbits are typically used.

e Procedure: A small amount of the test substance is applied to a shaved area of the skin and

covered with a gauze patch for a defined period (e.g., 4 hours).

o Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at
specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

Chronic Toxicity and Carcinogenicity (OECD 452/451)
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These long-term studies assess the potential for a substance to cause adverse effects,
including cancer, after repeated exposure over a significant portion of the animal's lifespan.

Test System: Rodents (rats or mice) are commonly used.

Procedure: The test substance is administered daily in the diet at three or more dose levels
to groups of animals for a period of 12-24 months. A control group receives the diet without
the test substance.

Observations: Comprehensive observations are made throughout the study, including clinical
signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the
end of the study, all animals undergo a full necropsy, and a wide range of tissues are
examined microscopically.

In Vivo Genotoxicity: Micronucleus Test (OECD 474)

This assay is used to detect the potential of a substance to induce chromosomal damage.
Test System: Typically, mice or rats are used.

Procedure: The test substance is administered to the animals, usually on one or more
occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment.

Analysis: The erythrocytes are examined for the presence of micronuclei, which are small
nuclei that form from chromosome fragments or whole chromosomes that are not
incorporated into the main nucleus during cell division.

Developmental Toxicity (OECD 414)

This study is designed to provide information on the potential of a substance to cause adverse
effects on the developing embryo and fetus.

o Test System: Pregnant rats or rabbits are the preferred species.

e Procedure: The test substance is administered daily to pregnant females during the period of
major organogenesis.
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e Observations: The dams are monitored for clinical signs, body weight, and food
consumption. Just prior to term, the dams are euthanized, and the uterine contents are
examined. The number of corpora lutea, implantations, resorptions, and live and dead
fetuses are recorded. The fetuses are weighed and examined for external, visceral, and
skeletal abnormalities.

Environmental Fate and Ecotoxicology

Azocyclotin has a low aqueous solubility and is not expected to be mobile in soil.[5][10] It is
not considered to be persistent in soil but may be more persistent in aquatic systems under
certain conditions.[5] Due to its rapid hydrolysis to cyhexatin, the environmental fate of
cyhexatin is also of primary concern. Azocyclotin is highly toxic to aquatic organisms,
including fish and invertebrates.[5]

Conclusion

The toxicological profile of Azocyclotin is characterized by its rapid hydrolysis to cyhexatin,
which is the primary driver of its toxicity. The main mechanism of action is the inhibition of
mitochondrial ATP synthase, leading to disruption of cellular energy metabolism. Azocyclotin
exhibits moderate to high acute toxicity via the oral and inhalation routes and is a severe skin
and eye irritant. Long-term studies have established NOAELSs for chronic toxicity, and it is not
considered to be carcinogenic or genotoxic. Developmental toxicity studies have identified
embryotoxic effects at high doses. The established ADI and ARfD provide guidance for risk
assessment related to human exposure. This in-depth guide, with its compilation of quantitative
data, overview of experimental methodologies, and illustration of the mechanism of action,
serves as a valuable resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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